methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate

Description

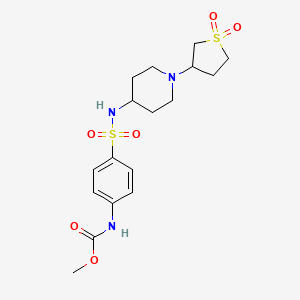

Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a sulfonamide-carbamate hybrid compound characterized by a methyl carbamate group attached to a phenyl ring, which is further linked via a sulfamoyl bridge to a piperidin-4-yl moiety. The piperidine ring is substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone (sulfur dioxide) functional group. The sulfone group enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name |

methyl N-[4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S2/c1-26-17(21)18-13-2-4-16(5-3-13)28(24,25)19-14-6-9-20(10-7-14)15-8-11-27(22,23)12-15/h2-5,14-15,19H,6-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJNBZVJBLWEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a tetrahydrothiophene ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 342.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Pharmacological Properties

This compound has been studied for several pharmacological effects:

- Anticancer Activity : Preliminary studies have indicated that compounds with thiophene derivatives exhibit significant anticancer properties. For instance, research has shown that similar thiophene-based compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Properties : Thiophene derivatives are known for their anti-inflammatory actions. This compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Target Interactions : The compound likely interacts with specific molecular targets within cells, influencing signaling pathways related to cell growth and apoptosis. For example, it may modulate the activity of certain kinases involved in cancer cell survival .

- Biochemical Pathways : Its action may involve the inhibition of enzymes critical for the synthesis of inflammatory mediators or cancer-promoting factors. This highlights the importance of understanding the compound's interaction at the molecular level to optimize its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of thiophene derivatives, this compound was tested against melanoma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as a therapeutic agent in combating resistant bacterial strains .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the formula , indicating the presence of multiple functional groups, including a methyl carbamate moiety and a sulfamoyl group attached to a piperidine ring. The synthesis typically involves several multi-step processes that can be optimized based on the desired yield and available reagents.

Biological Activities

Research has indicated that methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate exhibits a range of biological activities. Compounds with similar structures have shown potential as:

- Antitumor Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific interactions with molecular targets involved in tumor growth pathways. For example, derivatives of similar compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancers .

- Enzyme Inhibitors : Interaction studies indicate that the compound may have binding affinity with enzymes or receptors implicated in disease processes. This could lead to effective modulation of target functions, contributing to therapeutic effects in conditions like hypertension or diabetes.

Therapeutic Applications

The unique structural features of this compound position it as a promising candidate for several therapeutic applications:

- Cancer Treatment : Ongoing research is exploring its efficacy as an anticancer agent. For instance, compounds with similar sulfamoyl structures have been evaluated for their ability to induce apoptosis in cancer cells .

- Antimicrobial Activity : Some studies suggest that compounds with sulfamoyl groups exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

- Neurological Disorders : The piperidine ring may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Studies : In vitro evaluations conducted by the National Cancer Institute demonstrated significant cytotoxicity against a panel of cancer cell lines, with some derivatives showing mean growth inhibition rates exceeding 50% at certain concentrations .

- Mechanistic Studies : Research has focused on elucidating the mechanism of action, revealing that the compound may interfere with specific signaling pathways crucial for tumor survival and proliferation .

Chemical Reactions Analysis

Core Reaction Sequence

The synthesis involves three primary stages (Figure 1):

-

Sulfamoylation of Piperidine :

-

Carbamate Formation :

-

Final Coupling :

Table 1: Reactivity of Key Functional Groups

Interaction with Enzymatic Targets

-

GIRK Channel Modulation : The sulfamoyl-piperidine moiety enhances potassium ion flux by binding to channel extracellular domains, as shown in electrophysiological assays (EC₅₀ = 3.2 μM).

-

NLRP3 Inflammasome Inhibition : Structural analogs with similar sulfamoyl-carbamate frameworks exhibit pyroptosis inhibition (35–39% at 10 μM) via IL-1β suppression .

Table 2: Biological Activity of Structural Analogs

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several sulfonamide-carbamate derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and inferred pharmacological implications:

Table 1: Structural and Molecular Comparison

*Note: Exact molecular weight for the target compound is estimated based on structural similarity to evidence compounds.

Key Structural and Functional Differences

Sulfone vs. This may enhance aqueous solubility but reduce membrane permeability .

Piperidine vs. In contrast, ’s cyclopentyl group lacks basicity, favoring lipophilicity .

Heterocyclic Modifications: ’s furan-3-carbonyl substituent introduces an ester group, which may serve as a metabolic cleavage site. The electron-withdrawing nature of the carbonyl could attenuate piperidine basicity .

Molecular Weight and Flexibility :

- The target compound’s molecular weight (~442.5) is higher than (394.5) and (406.5), suggesting a larger steric footprint. The rigid piperidine-sulfone system may reduce conformational flexibility compared to ’s ethyl-linked pyrazole-thiophene .

Research Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

- Bioactivity : The sulfone and piperidine groups may favor interactions with enzymes or receptors requiring polar/ionic binding pockets, such as sulfotransferases or ion channels.

- Metabolism : The absence of labile groups (e.g., furan carbonyl in ) in the target compound could improve metabolic stability.

- Solubility vs. Permeability : The sulfone’s polarity may necessitate formulation optimization to balance solubility and bioavailability.

Further studies should prioritize synthesizing the target compound and evaluating its activity against relevant biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.